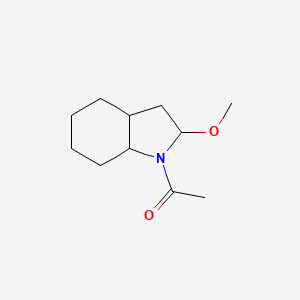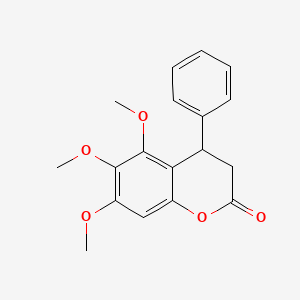
5,6,7-Trimethoxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-Trimethoxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of three methoxy groups at positions 5, 6, and 7, a phenyl group at position 4, and a dihydro-2H-1-benzopyran-2-one core structure. It is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the benzopyran core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5,6,7-Trimethoxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, quinones, and reduced forms of the original compound, each with distinct chemical and biological properties.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It exhibits significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 5,6,7-Trimethoxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes essential for cancer cell survival and proliferation. Additionally, it modulates signaling pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- 5,7-Dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- 2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one
- 4’,5,6,7-Tetramethoxyflavanone
Uniqueness
5,6,7-Trimethoxy-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one stands out due to its unique combination of methoxy and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of biological activities and higher potency in certain therapeutic applications.
特性
CAS番号 |
89329-23-7 |
|---|---|
分子式 |
C18H18O5 |
分子量 |
314.3 g/mol |
IUPAC名 |
5,6,7-trimethoxy-4-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C18H18O5/c1-20-14-10-13-16(18(22-3)17(14)21-2)12(9-15(19)23-13)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
InChIキー |
OPGUYUJUYGJGDY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(CC(=O)OC2=C1)C3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


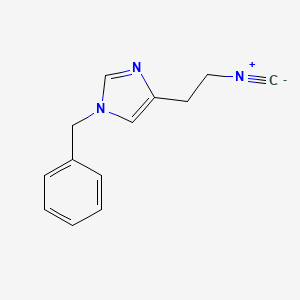
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
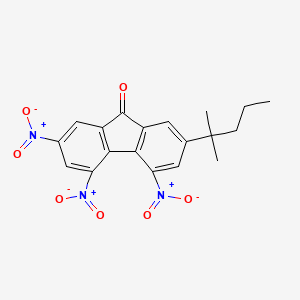
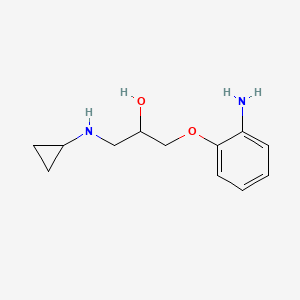
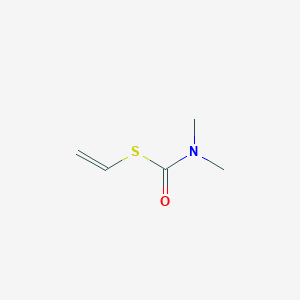
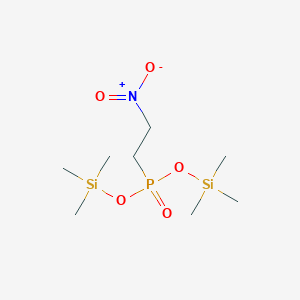
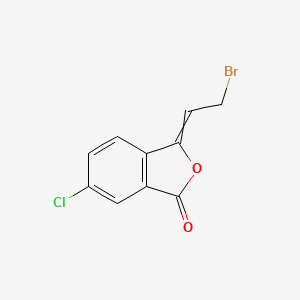
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
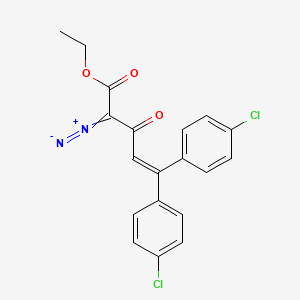
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
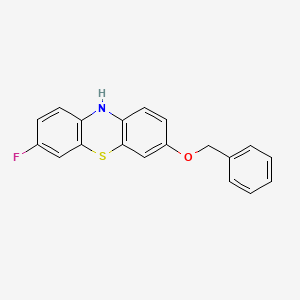
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)
